(4-Morpholino-3-nitrophenyl)methanol hydrochloride (4-Morpholino-3-nitrophenyl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 300665-23-0
VCID: VC2502959
InChI: InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H
SMILES: C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl
Molecular Formula: C11H15ClN2O4
Molecular Weight: 274.7 g/mol

(4-Morpholino-3-nitrophenyl)methanol hydrochloride

CAS No.: 300665-23-0

Cat. No.: VC2502959

Molecular Formula: C11H15ClN2O4

Molecular Weight: 274.7 g/mol

* For research use only. Not for human or veterinary use.

(4-Morpholino-3-nitrophenyl)methanol hydrochloride - 300665-23-0

Specification

CAS No. 300665-23-0
Molecular Formula C11H15ClN2O4
Molecular Weight 274.7 g/mol
IUPAC Name (4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride
Standard InChI InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Standard InChI Key MVFDEIKLDGYHRX-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structure

(4-Morpholino-3-nitrophenyl)methanol hydrochloride is an organic compound containing morpholine and nitrophenyl functional groups. The molecule features a hydroxymethyl group attached to the phenyl ring, creating a versatile chemical scaffold with multiple reactive sites.

Basic Chemical Information

PropertyValueSource
CAS Registry Number300665-23-0
Molecular FormulaC11H15ClN2O4
Molecular Weight274.70 g/mol
IUPAC Name(4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride
InChIInChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H
InChIKeyMVFDEIKLDGYHRX-UHFFFAOYSA-N
SMILESC1COCCN1C2=C(C=C(C=C2)CO)N+[O-].Cl

Structural Features

The compound's structure contains several key functional groups that contribute to its chemical reactivity and biological properties:

  • A morpholine ring connected to the phenyl group at the 4-position

  • A nitro group at the 3-position of the phenyl ring

  • A hydroxymethyl group (CH2OH) at the para position to the morpholine substituent

  • A hydrochloride salt form, enhancing solubility in polar solvents

Physical and Chemical Properties

Understanding the physical and chemical properties of (4-Morpholino-3-nitrophenyl)methanol hydrochloride is essential for its application in various research and development contexts.

Computed Properties

PropertyValueReference
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass274.0720347 Da
Topological Polar Surface Area78.5 Ų
Heavy Atom Count18
Complexity263

Solubility Properties

The compound's solubility profile is influenced by its salt form:

  • Limited solubility in non-polar solvents

  • Increased solubility in polar organic solvents (e.g., ethanol, methanol, DMSO)

  • Enhanced water solubility compared to its non-hydrochloride counterpart

Synthesis Methods

Several synthetic routes have been developed for the preparation of (4-Morpholino-3-nitrophenyl)methanol hydrochloride, with variations in starting materials, reaction conditions, and purification methods.

General Synthetic Approach

The synthesis typically follows a multi-step process:

  • Starting Materials: The synthesis begins with appropriate precursors, commonly 4-nitrobenzaldehyde and morpholine.

  • Condensation Reaction: The initial step involves the condensation of 4-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst, often a Lewis acid.

  • Reduction: The resulting intermediate undergoes reduction using a reducing agent such as sodium borohydride to form (4-Morpholino-3-nitrophenyl)methanol.

  • Salt Formation: The final step involves conversion to the hydrochloride salt by treatment with hydrochloric acid, enhancing stability and solubility.

Alternative Synthetic Routes

Alternative synthetic approaches may involve:

  • Nitration of 4-morpholinobenzaldehyde followed by reduction and salt formation

  • Modification of existing nitro-substituted morpholine derivatives

  • Microwave-assisted synthetic methods for improved yields

Chemical Reactivity

(4-Morpholino-3-nitrophenyl)methanol hydrochloride exhibits diverse chemical reactivity, making it valuable in organic synthesis.

Key Reactions

The compound can participate in several chemical transformations:

  • Oxidation Reactions: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

  • Reduction Reactions: The nitro group can be reduced to an amino group using various reducing agents.

  • Substitution Reactions: The hydroxyl group of the methanol moiety can undergo substitution with various nucleophiles.

  • Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Reaction TypeCommon ReagentsTypical Conditions
Nitro Group ReductionH₂/Pd-C, SnCl₂, Fe/HClRoom temperature to 80°C, 2-24 hours
Hydroxyl OxidationKMnO₄, PCC, PDC0-25°C, aprotic solvents
Hydroxyl SubstitutionSOCl₂, PBr₃, Tosyl chloride0-25°C, dry conditions
Cross-couplingPd(0) catalysts, boronic acids50-100°C, base, 4-24 hours

Biological Activities

Research indicates that (4-Morpholino-3-nitrophenyl)methanol hydrochloride possesses several significant biological activities.

Cytotoxicity and Anticancer Effects

The compound has demonstrated cytotoxic effects against cancer cell lines in preliminary studies. Research suggests potential anticancer activity through mechanisms that may include:

  • Induction of apoptosis in cancer cells

  • Inhibition of cellular proliferation

  • Possible disruption of cancer cell signaling pathways

Other Biological Activities

Additional biological activities that warrant further investigation include:

  • Potential anti-inflammatory properties

  • Possible activity against parasitic infections

  • Enzyme inhibition capabilities

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for the development of more potent derivatives.

Key Structural Features Affecting Activity

Structural ElementEffect on ActivityPotential Modifications
Morpholine RingEnhances solubility and bioavailabilitySubstitution with other heterocycles (piperazine, thiomorpholine)
Nitro GroupCritical for antimicrobial activityPosition changes, replacement with other electron-withdrawing groups
Hydroxymethyl GroupProvides site for further functionalizationConversion to ester, ether, or amide derivatives
Salt FormImproves solubility and stabilityAlternative counterions (sulfate, mesylate)

Comparative Analysis with Similar Compounds

While limited comparative data exists specifically for (4-Morpholino-3-nitrophenyl)methanol hydrochloride, structure-activity relationships can be inferred from similar compounds:

  • The non-hydrochloride form may have lower solubility but similar biological activity

  • Derivatives with the nitro group at different positions show varied antimicrobial potency

  • Compounds with different substituents in place of the hydroxymethyl group demonstrate altered biological profiles

Research Applications

(4-Morpholino-3-nitrophenyl)methanol hydrochloride finds application in various research domains.

Medicinal Chemistry Applications

The compound serves as:

  • A building block in the synthesis of pharmaceutical compounds

  • A scaffold for developing novel antimicrobial agents

  • A starting point for anticancer drug development

  • A chemical probe for studying biological mechanisms

Synthetic Chemistry Applications

In organic synthesis, the compound is valuable as:

  • An intermediate in multi-step synthetic routes

  • A model compound for studying nitro group transformations

  • A precursor for the preparation of functionalized morpholine derivatives

  • A substrate for developing new synthetic methodologies

Analytical Methods

Various analytical techniques are employed for the characterization and quantification of (4-Morpholino-3-nitrophenyl)methanol hydrochloride.

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR provide structural confirmation

  • IR Spectroscopy: Identifies key functional groups (O-H, N-O, C-O)

  • UV-Vis Spectroscopy: Useful for quantitative analysis

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

  • HPLC: Primary method for purity determination

  • TLC: Useful for reaction monitoring

  • GC-MS: Applied to volatile derivatives

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